molecular formula C9H6ClN3OS B11171388 2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide

2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11171388
M. Wt: 239.68 g/mol
InChI Key: HOOACUBPWLPNGB-UHFFFAOYSA-N
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Description

2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, thiols, and hydrazines. Reaction conditions typically involve the use of organic solvents such as dichloromethane, ethanol, or acetonitrile, and may require catalysts or bases like triethylamine .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide
  • N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
  • 6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives

Uniqueness

2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both the benzamide and thiadiazole moieties. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various applications .

Properties

Molecular Formula

C9H6ClN3OS

Molecular Weight

239.68 g/mol

IUPAC Name

2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C9H6ClN3OS/c10-7-4-2-1-3-6(7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14)

InChI Key

HOOACUBPWLPNGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=CS2)Cl

Origin of Product

United States

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